REACTION_CXSMILES
|
[NH:1]1[C:9]2[CH2:8][CH2:7][CH2:6][C:5](=[O:10])[C:4]=2[CH:3]=[CH:2]1.[Br-:11].[Br-].[Br-].C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1>C1COCC1>[Br:11][C:2]1[NH:1][C:9]2[CH2:8][CH2:7][CH2:6][C:5](=[O:10])[C:4]=2[CH:3]=1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
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1.2 g
|
Type
|
reactant
|
Smiles
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N1C=CC=2C(CCCC12)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
3.33 g
|
Type
|
reactant
|
Smiles
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[Br-].[Br-].[Br-].C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C
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Name
|
|
Quantity
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15 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Type
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CUSTOM
|
Details
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Stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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was prepared
|
Type
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ADDITION
|
Details
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To a 100 mL round bottom flask charged with a magnetic stir bar
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Type
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ADDITION
|
Details
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After the addition
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Type
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STIRRING
|
Details
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the reaction mixture was stirred for an additional 2 hours
|
Duration
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2 h
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the precipitate
|
Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
ADDITION
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Details
|
the residue treated with dichloromethane (30 mL) and 5% aqueous Na2CO3 solution (30 mL)
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Type
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CUSTOM
|
Details
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The layers were separated
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Type
|
WASH
|
Details
|
the dichloromethane layer was then washed with brine (30 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1NC=2CCCC(C2C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |